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Compound of Interest

Compound Name:
5-Nitro-2-

(oxiranylmethoxy)acetophenone

CAS No.: 329722-31-8

Cat. No.: B118468 Get Quote

Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists,

Process Development Scientists, and Academic Researchers[1][2]

Executive Summary: The Nitro-Acetophenone
Scaffold
5-Nitro-2-hydroxyacetophenone (5-N-2-HAP) is a "privileged structure" in medicinal chemistry.

[1][2] It serves as a bifunctional scaffold where the 5-nitro group acts as an electron-

withdrawing modulator and the 2-hydroxyl/1-acetyl motif functions as a chelation site or a

precursor for heterocyclization.[1][2]

While the molecule itself is a simple nitration product of 2-hydroxyacetophenone, its alkylation

products are critical intermediates. They are the structural gatekeepers to three major classes

of bioactive compounds:

Leukotriene Receptor Antagonists (e.g., Pranlukast intermediates).

Nitro-Chalcones (Anti-inflammatory and vasorelaxant agents).[1][2]

6-Nitrochromones (Anticancer and antimicrobial scaffolds).[1][2]
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This guide focuses on the O-alkylation of 5-N-2-HAP, detailing the mechanistic advantages

provided by the nitro group, optimized synthetic protocols, and the downstream utility of the

resulting ethers.[1]

Chemical Architecture & Reactivity
The "Nitro Effect" on Phenolic Acidity
The presence of the nitro group at the para position relative to the hydroxyl group significantly

alters the reactivity compared to the unsubstituted parent (2-hydroxyacetophenone).

Acidity (pKa): The strong electron-withdrawing nature (-I, -M effects) of the nitro group

stabilizes the phenoxide anion via resonance.[1] This lowers the pKa of the phenolic proton

(approx. pKa ~7.0–7.5) compared to 2-hydroxyacetophenone (pKa ~10.2).[1][2]

Nucleophilicity: While the phenoxide is easier to generate (requiring milder bases), the

delocalization of the negative charge into the nitro group slightly reduces the "hardness" of

the oxygen nucleophile. However, in polar aprotic solvents, the O-alkylation remains rapid

and high-yielding.[1]

Intramolecular Hydrogen Bonding: The strong H-bond between the carbonyl oxygen and the

phenolic hydrogen is weakened by the competitive electron withdrawal of the nitro group,

further facilitating deprotonation.

Regioselectivity: O- vs. C-Alkylation
In the reaction with alkyl halides, the phenoxide anion is an ambident nucleophile.[1]

O-Alkylation (Kinetic & Thermodynamic Control): Under standard Williamson ether synthesis

conditions (Weak Base/Polar Aprotic Solvent), O-alkylation is overwhelmingly favored

(>95%).[1][2]

C-Alkylation: Rare for this substrate unless specific conditions (e.g., high temperature, protic

solvents, or soft electrophiles) are employed, or if the oxygen is protected.

Core Synthetic Protocol: O-Alkylation
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This protocol describes the synthesis of 2-(substituted-alkoxy)-5-nitroacetophenones.[1][2] This

is the foundational step for generating Pranlukast analogues or chalcone precursors.

Standard Operating Procedure (SOP)
Reaction Type: Williamson Ether Synthesis Scale: Pilot (10 mmol) to Industrial (Multi-kg)

Reagents & Materials
Reagent Role Equivalents Notes

5-Nitro-2-

hydroxyacetophenone
Substrate 1.0 Yellow solid

Alkyl Halide (R-X) Electrophile 1.1 – 1.2
Bromides/Iodides

preferred

Potassium Carbonate

(K₂CO₃)
Base 1.5 – 2.0

Anhydrous, finely

ground

DMF or Acetone Solvent 5–10 Vol
DMF for high temp;

Acetone for mild

Potassium Iodide (KI) Catalyst 0.1
Finkelstein catalyst

(optional)

Step-by-Step Workflow
Solvation: Dissolve 5-N-2-HAP (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide). The

solution will be yellow.

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15–30 minutes.

Observation: The color often deepens to an intense orange/red due to the formation of the

nitrophenoxide anion.

Addition: Add the Alkyl Halide (1.1 eq) dropwise. If the alkyl chloride is used, add KI (0.1 eq)

to catalyze the reaction via in-situ iodide exchange.

Reflux/Heat:
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For Reactive Halides (Benzyl/Allyl): Stir at 60°C for 2–4 hours.

For Unreactive Chains: Heat to 80–100°C for 6–12 hours.

Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 3:1).

Endpoint: Disappearance of the low-Rf yellow phenol spot and appearance of a higher-Rf,

usually colorless/pale spot (the ether).[1]

Workup: Pour the reaction mixture into ice-cold water (10x volume).

Precipitation: The product usually precipitates as a solid. Filter, wash with water (to

remove DMF/Base), and dry.

Extraction: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and

concentrate.

Diagram: Reaction Mechanism
The following diagram illustrates the mechanistic flow from the starting material to the ether

product.

Solvent Cage (DMF)5-Nitro-2-hydroxyacetophenone
(Substrate)

Nitrophenoxide Anion
(Resonance Stabilized)

Deprotonation (-H+)

K2CO3
(Base) 2-Alkoxy-5-nitroacetophenone

(Product)

SN2 Attack

Alkyl Halide
(R-X)

Electrophile

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the O-alkylation of 5-nitro-2-hydroxyacetophenone via

Williamson Ether Synthesis.
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Divergent Applications: From Alkylation to
Bioactivity
Once the alkylation is complete, the 5-nitro-2-alkoxyacetophenone becomes a versatile pivot

point for three distinct chemical lineages.[1][2]

Pathway A: Leukotriene Antagonists (Pranlukast
Analogues)
While industrial Pranlukast synthesis often couples the acid-chain to the aniline, the alkylation-

first strategy is used for developing novel analogues.[1]

Step 1:O-Alkylation with specific linkers (e.g., 4-phenylbutyl bromide).[1][2]

Step 2: Reduction of the 5-nitro group to the 5-amino group (using Fe/HCl, SnCl₂, or H₂/Pd-

C).[1]

Step 3: Amide coupling with tetrazole-derivatives.

Utility: This route allows for the modification of the lipophilic "tail" (the alkoxy group) before

handling the sensitive amino/tetrazole moieties.

Pathway B: Nitro-Chalcones (Claisen-Schmidt)
Reaction of the alkylated acetophenone with aromatic aldehydes.[1][2]

Mechanism: Aldol condensation followed by dehydration.

Reagents: NaOH/EtOH or Ba(OH)₂.

Bioactivity: The resulting chalcones (1,3-diaryl-2-propen-1-ones) exhibit potent vasorelaxant

and anti-inflammatory activity.[1][2] The nitro group position is critical for COX-1/COX-2

selectivity.[1][2]

Pathway C: 6-Nitrochromones
Cyclization of the alkylated product.[1]
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Method: Kostanecki-Robinson reaction (heating with acetic anhydride/sodium acetate) or

reaction with diethyl oxalate.[1][2]

Utility: Chromones are privileged scaffolds in oncology. The 6-nitro group (derived from the

5-nitro starting material) can be further derivatized into sulfonamides or amines to tune

solubility.[1][2]

Diagram: Divergent Synthesis Tree

5-Nitro-2-hydroxyacetophenone

O-Alkylation
(R-X / K2CO3)

2-Alkoxy-5-nitroacetophenone
(Key Intermediate)

Nitro Reduction
(H2/Pd or Fe/HCl)

Route A

Claisen-Schmidt
(Ar-CHO / NaOH)

Route B

Cyclization
(Ac2O / NaOAc)

Route C

5-Amino-2-alkoxyacetophenone

Pranlukast Analogues
(Leukotriene Antagonists)

Nitro-Chalcones
(Anti-inflammatory)

6-Nitrochromones
(Anticancer)
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Click to download full resolution via product page

Figure 2: Divergent synthetic pathways originating from the O-alkylation of the 5-nitro scaffold.

[1][2]

Troubleshooting & Optimization
The "Yellow Spot" Indicator

Problem: Incomplete conversion.

Diagnostic: The starting material (phenol) is intensely yellow on TLC and in solution

(especially basic solution). The product (ether) is usually much paler or colorless.

Solution: If the yellow color persists in the organic layer during workup, the reaction is

incomplete. Do not proceed to acidification until the yellow phenoxide is consumed.

Base Selection Matrix
Base Solvent Suitability Notes

K₂CO₃ DMF/Acetone Excellent

Standard choice.[1][2]

Sufficient basicity for

nitro-phenols.[1][2]

Cs₂CO₃ MeCN Optimization

Use for sterically

hindered alkyl halides

("Cesium Effect").

NaH THF Aggressive

Use only if K₂CO₃

fails. Requires

anhydrous conditions;

risk of side reactions.

NaOH Water/EtOH Poor

Competitive hydrolysis

of the alkyl halide or

aldol condensation of

the ketone.

Impurity Profile[1][2]
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Bis-alkylation: Rare, but possible if the acetyl group enolizes.[1] Prevent by keeping

temperature <80°C unless necessary.

Hydrolysis: If the alkyl halide is moisture sensitive, the presence of water in DMF will

generate the alcohol (R-OH) instead of the ether. Always use dry DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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